molecular formula C13H21N3O2 B2687903 Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate CAS No. 1245915-52-9

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate

Cat. No. B2687903
CAS RN: 1245915-52-9
M. Wt: 251.33
InChI Key: WMSKLQRFXIQIQE-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various cancers and autoimmune diseases.

Mechanism of Action

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that regulate B-cell development and function. By inhibiting BTK, this compound can prevent the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system. In preclinical models, it has been demonstrated to reduce the number of B-cells, which are a type of white blood cell involved in the immune response. Additionally, this compound can inhibit the production of cytokines, which are proteins that promote inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate in lab experiments is its high potency and specificity for BTK. This makes it an excellent tool for studying the role of BTK in various biological processes. However, the complex synthesis process and high cost of this compound can be a limitation for some researchers.

Future Directions

There are several areas of research that could benefit from further investigation into the therapeutic potential of Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate. For example, studies could focus on optimizing the synthesis process to reduce the cost and increase the yield of this compound. Additionally, further preclinical studies could be conducted to explore the potential of this compound in combination with other therapies for cancer and autoimmune diseases. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in cancer and autoimmune diseases. While there are limitations to its use in lab experiments, further research into its synthesis and therapeutic potential could lead to significant advances in the treatment of these diseases.

Synthesis Methods

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then used in the final step to produce this compound. The process is complex and requires specialized equipment and expertise.

Scientific Research Applications

Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate has been extensively studied in preclinical models, and the results have shown promising therapeutic potential. It has been shown to be effective in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. Additionally, this compound has been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-11-7-6-10(9-15-11)5-4-8-14/h6-7,9H,4-5,8,14H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSKLQRFXIQIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245915-52-9
Record name tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate
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